Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-yloxyethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQUGEPZOLFCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The primary synthetic route to this compound involves the nucleophilic substitution reaction between dimethylamine and 2-(pyrrolidin-3-yloxy)ethyl chloride. This reaction typically proceeds in the presence of a suitable base to neutralize the generated hydrochloric acid and to drive the reaction toward product formation. The reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to optimize yield and purity.
Detailed Reaction Conditions
- Reagents :
- Dimethylamine (as nucleophile)
- 2-(pyrrolidin-3-yloxy)ethyl chloride (alkylating agent)
- Suitable base (e.g., triethylamine or inorganic bases)
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) are preferred due to their ability to dissolve both reactants and facilitate nucleophilic substitution.
- Temperature : Typically ambient to moderate heating (25–80 °C) to balance reaction rate and minimize side reactions.
- Atmosphere : Nitrogen or inert atmosphere to prevent oxidation or moisture interference.
- Reaction Time : 10 to 48 hours depending on scale and conditions.
After completion, the reaction mixture is subjected to work-up procedures including filtration to remove catalyst or base residues, washing with brine solutions to remove inorganic salts, drying over anhydrous agents, and concentration to isolate the crude product.
Isolation and Purification
The crude product is purified using crystallization or distillation techniques to obtain the dihydrochloride salt in high purity. Crystallization solvents often include methanol or ethanol, sometimes in combination with ethyl acetate or other organic solvents. The final product is dried under vacuum to constant weight.
Industrial Scale Production
Industrial production mirrors the laboratory synthetic route but on a larger scale with industrial-grade reagents and equipment. The process is optimized for scalability, safety, and cost-effectiveness. Key considerations include:
- Use of platinum catalysts (e.g., 5% Pt-C) for intermediate hydrogenation steps if applicable.
- Solvent mixtures (e.g., ethanol/methanol 2:1 to 3:1 v/v) to optimize solubility and reaction kinetics.
- Controlled temperature and pressure reactors to maintain consistent reaction profiles.
- Efficient filtration and washing systems to remove catalyst and impurities.
- Use of brine washes and drying agents to ensure product purity.
- Final crystallization and drying steps to achieve pharmaceutical-grade product.
Reaction Mechanism and Chemical Analysis
The core reaction is a nucleophilic substitution (SN2) where dimethylamine attacks the electrophilic carbon of 2-(pyrrolidin-3-yloxy)ethyl chloride, displacing the chloride ion and forming the desired amine. The dihydrochloride salt forms upon treatment with hydrochloric acid or by direct isolation from the reaction medium containing HCl.
Additional chemical transformations that may be relevant during synthesis include:
- Oxidation : Potential oxidation of the pyrrolidine ring or amine functionalities can be controlled by inert atmosphere and choice of reagents.
- Reduction : Hydrogenation steps may be involved in precursor synthesis, using platinum catalysts under mild conditions.
Summary Table of Preparation Parameters
| Parameter | Description / Conditions | Notes |
|---|---|---|
| Starting Materials | Dimethylamine, 2-(pyrrolidin-3-yloxy)ethyl chloride | High purity reagents preferred |
| Base | Triethylamine or inorganic bases | Neutralizes HCl, promotes substitution |
| Solvent | Dimethylformamide (DMF), ethanol/methanol mixtures | Polar aprotic solvents enhance reaction |
| Temperature | 25–80 °C | Ambient to moderate heating |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture effects |
| Reaction Time | 10–48 hours | Depends on scale and temperature |
| Catalyst (if applicable) | 5% Pt-C (for hydrogenation steps in intermediates) | Used in precursor synthesis |
| Work-up | Filtration, brine wash, drying | Removes impurities and solvents |
| Purification | Crystallization or distillation | Achieves high purity dihydrochloride |
| Product Form | Dihydrochloride salt | Stable, crystalline solid |
Research Findings and Optimization Insights
- The use of mixed alcohol solvents (ethanol/methanol) improves solubility and reaction kinetics during intermediate steps, as reported in related pyrrolidine derivative syntheses.
- Platinum catalysts, especially platinum (IV) oxide or 5% Pt-C, provide efficient hydrogenation in precursor preparation, enhancing optical purity and yield.
- Reaction under nitrogen atmosphere and controlled heating (100–160 °C) ensures minimal side reactions and degradation.
- Washing organic layers with brine (e.g., 25% NaCl solution) effectively removes inorganic impurities, improving product purity.
- Crystallization from methanol yields high purity dihydrochloride salts with sharp melting points, indicating good crystalline quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound .
Scientific Research Applications
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine Dihydrochloride
Molecular Formula : C₇H₁₁Cl₂FN₂O
Molecular Weight : 229.08 g/mol
Key Differences :
- Structure : Fluoropyridine ring replaces pyrrolidine, introducing aromaticity and fluorine’s electronegativity.
- Implications: Fluorine enhances metabolic stability and bioavailability compared to the non-fluorinated target compound .
1-(2-Propylpyrimidin-5-yl)methanamine Dihydrochloride
Molecular Formula : C₈H₁₅Cl₂N₃
Molecular Weight : 224.13 g/mol
Key Differences :
[(2,3-Dimethoxyphenyl)methyl][2-(morpholin-4-yl)ethyl]amine Dihydrochloride
Molecular Formula : C₁₅H₂₆Cl₂N₂O₃
Molecular Weight : 353.29 g/mol
Key Differences :
- Structure : Morpholine and dimethoxyphenyl groups increase hydrophilicity and aromatic interactions.
[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
Molecular Formula : C₆H₁₁Cl₂N₂S
Molecular Weight : 178.68 g/mol
Key Differences :
N-Methylhistamine Dihydrochloride
Molecular Formula : C₆H₁₂Cl₂N₃
Molecular Weight : 204.09 g/mol
Key Differences :
- Structure : Imidazole ring replaces pyrrolidine, increasing basicity.
- Implications : Imidazole’s strong basicity (pKa ~7) affects pH-dependent solubility and receptor binding, unlike the neutral pyrrolidine .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₈H₂₀Cl₂N₂O | Pyrrolidine-ether-ethylamine | 231.16 | High solubility, aliphatic flexibility |
| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine | C₇H₁₁Cl₂FN₂O | Fluoropyridine ring | 229.08 | Metabolic stability, aromaticity |
| 1-(2-Propylpyrimidin-5-yl)methanamine | C₈H₁₅Cl₂N₃ | Pyrimidine ring | 224.13 | Nucleic acid binding potential |
| Morpholine-containing analog | C₁₅H₂₆Cl₂N₂O₃ | Morpholine, dimethoxyphenyl | 353.29 | Enhanced CNS targeting |
| Thiazole-containing analog | C₆H₁₁Cl₂N₂S | Thiazole ring | 178.68 | Metal chelation capacity |
| N-Methylhistamine | C₆H₁₂Cl₂N₃ | Imidazole ring | 204.09 | High basicity, receptor interaction |
Research Findings and Implications
- Pyrrolidine vs. Aromatic Rings : The target compound’s pyrrolidine offers conformational flexibility, while pyridine/pyrimidine analogs provide π-stacking capabilities for enzyme inhibition .
- Solubility : Dihydrochloride salts universally improve aqueous solubility, but substituents like morpholine (polar) or dimethoxyphenyl (lipophilic) fine-tune partitioning .
- Biological Activity : Thiazole and imidazole derivatives show distinct pharmacological profiles (e.g., histamine receptors for imidazole, kinase inhibition for thiazoles) compared to the target compound’s undefined but versatile intermediate role .
Biological Activity
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride, with the molecular formula CHClNO and a molecular weight of 231.16 g/mol, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various applications in biological research and medicine.
Overview of Biological Activity
The compound is primarily utilized in biochemical studies to explore interactions between small molecules and biological macromolecules. Its potential therapeutic applications are being investigated, particularly in the fields of cancer therapy and neurodegenerative diseases.
This compound acts by binding to specific receptors or enzymes, thereby modulating their activity. This interaction influences various biochemical pathways, which can lead to therapeutic effects in targeted conditions.
Applications in Research
- Cancer Therapy :
-
Neurodegenerative Diseases :
- Research highlights its potential as an acetylcholinesterase (AChE) inhibitor, which is significant for conditions like Alzheimer's disease. The compound's ability to inhibit both AChE and butyrylcholinesterase (BuChE) enzymes suggests a dual-action mechanism that could be beneficial for cognitive enhancement therapies .
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
Case Studies
- Cytotoxicity in Cancer Models :
- Neuroprotective Effects :
Q & A
Q. How does the dihydrochloride salt form influence bioavailability compared to the free base?
- Methodology :
- Solubility-Permeability Trade-off : Compare logP (octanol/water) of free base vs. salt.
- In Situ Perfusion Assays : Measure intestinal absorption rates in rodent models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
